
Dimethylisopropylsilane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of organosilicon compounds is a key area of research. For instance, alkenyl- and aryl[2-(hydroxymethyl)phenyl]dimethylsilanes are synthesized and used as tetraorganosilicon reagents for silicon-based cross-coupling reactions, which are performed under milder conditions than previously reported and tolerate a wide range of functional groups . Additionally, the thermolysis of hexamethylsilacyclopropane leads to the formation of octamethyl-1,2-disilacyclobutane and related compounds through dimethylsilylene insertion .
Molecular Structure Analysis
The molecular structures of silicon-containing compounds are diverse and can be complex. For example, the polymerization reactions in dimethyldiethoxysilane result in the formation of linear oligomers up to hexamers and cyclic oligomers with three, four, or five silicon atoms, as identified using advanced 29Si NMR spectroscopy techniques .
Chemical Reactions Analysis
Organosilicon compounds participate in a variety of chemical reactions. Aminomercuration-demercuration of dimethyl(chloroalkyl)alkenylsilanes is a route to azasilacycloalkanes, which involves the reaction of these silanes with aniline and mercury acetate, followed by reduction . Furthermore, 1,5-bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes can cyclize to form dimethyl trans-cyclopropane-1,2-dicarboxylates or react to yield substituted cyclobutanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. The papers provided do not directly discuss the properties of dimethylisopropylsilane, but they do highlight the stability of certain silicon reagents , the formation of compounds through thermolysis , and the identification of oligomers in polymerization reactions . These studies contribute to the understanding of the reactivity and stability of silicon-containing compounds in various chemical environments.
Wissenschaftliche Forschungsanwendungen
1. Deposition of Cubic SiC Films
Dimethylisopropylsilane has been used in the deposition of cubic SiC films on silicon substrates. This process, involving low pressure organometallic chemical vapor deposition, allows the formation of cubic SiC films at significantly lower temperatures compared to other methods. This application is crucial in semiconductor technology (Boo et al., 1995).
2. Modifying Polyethylene Surfaces
Research has shown that polyethylene surfaces modified with dimethylisopropylsilane exhibit improved antiadhesive and antibacterial characteristics. This modification is particularly relevant in medical and water industries, where preventing bacterial cell attachment and biofilm formation is crucial (Kręgiel & Niedzielska, 2014).
3. Polysiloxane Networks
Polysiloxanes, including dimethylisopropylsilane variants, have been studied for their unique physical properties like high gas permeability. They are used in creating elastomers with specific properties, like strain-induced crystallization and controlled particle-elastomer interfaces. These applications are significant in materials science and engineering (Mark, 2004).
4. Environmental Impact of Siloxanes
Studies on the environmental distribution, migration, and degradation of siloxanes, including dimethylisopropylsilane derivatives, have been conducted. These studies are critical in understanding the environmental impact of these compounds, especially in urban settings like New York City (McKelvey et al., 2013).
5. Microbial Degradation
Research into the microbial degradation of dimethylisopropylsilane compounds, such as in the biodegradation of octamethylcyclotetrasiloxane, reveals their breakdown under certain conditions. This research is significant for understanding the lifecycle and environmental impact of these compounds (Grümping et al., 1999).
6. Biomedical Applications
The kinetics of bone cell organization and mineralization on materials with patterned surface chemistry, including those modified with dimethylisopropylsilane, have been studied. These materials guide the spatial distribution of cells, aiding in tissue engineering and regenerative medicine (Healy et al., 1996).
Safety And Hazards
Eigenschaften
InChI |
InChI=1S/C5H13Si/c1-5(2)6(3)4/h5H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUIVDDMCZNNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498457 | |
| Record name | Dimethyl(propan-2-yl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylisopropylsilane | |
CAS RN |
18209-61-5 | |
| Record name | Dimethyl(propan-2-yl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylisopropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



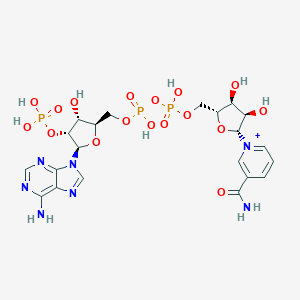
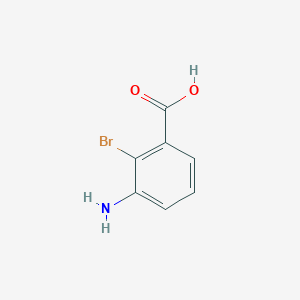
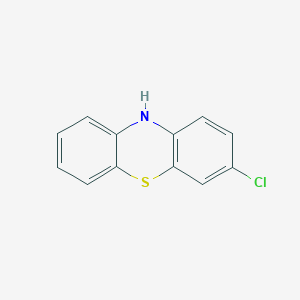

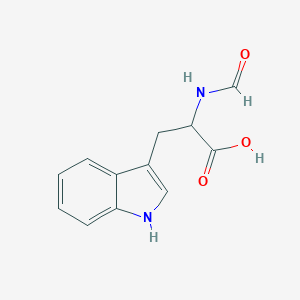



![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
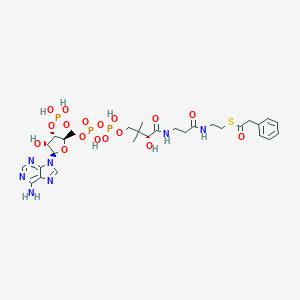
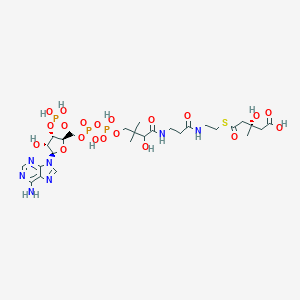
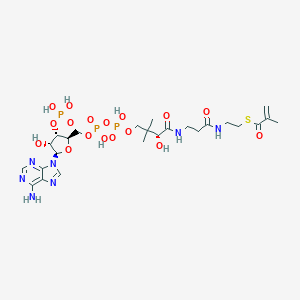

![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)